molecular formula C7H3BrClIO B8140696 2-Bromo-3-chloro-5-iodobenzaldehyde

2-Bromo-3-chloro-5-iodobenzaldehyde

Cat. No.: B8140696
M. Wt: 345.36 g/mol
InChI Key: BUQYYUKMVFNPHH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrClIO and a molecular weight of 345.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzaldehyde ring, making it a unique and versatile chemical in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzaldehyde derivatives. One common method includes the sequential halogenation of benzaldehyde, where bromination, chlorination, and iodination are carried out under controlled conditions to introduce the respective halogens at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed

    Substitution: Various substituted benzaldehydes.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-5-iodobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The presence of multiple halogens can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodobenzaldehyde
  • 3-Bromo-5-iodobenzoic acid
  • 2-Chloro-5-iodobenzaldehyde

Uniqueness

2-Bromo-3-chloro-5-iodobenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the benzaldehyde ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-bromo-3-chloro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQYYUKMVFNPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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